Vinylcyclooctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Vinylcyclooctane is a valuable intermediate in organic synthesis due to its unique ring structure and functional group. Researchers have utilized it as a starting material for the synthesis of various complex molecules, including:

- Polycyclic compounds: Vinylcyclooctane can be transformed into polycyclic compounds with diverse applications, such as pharmaceuticals and materials science. For example, a study described the synthesis of a bridged bicyclic system with potential antitumor activity using vinylcyclooctane as a key starting material [].

- Functionalized molecules: Vinylcyclooctane can be readily functionalized at different positions on the ring, allowing for the creation of diverse molecules with specific properties. For instance, research has explored the synthesis of functionalized vinylcyclooctanes with potential applications in liquid crystals [].

Material Science:

The unique cyclic structure and double bond of vinylcyclooctane make it a potential candidate for various material science applications:

- Polymers: Vinylcyclooctane can be polymerized to form novel polymers with interesting properties. Research has investigated the synthesis and characterization of vinylcyclooctane-based polymers with potential applications in drug delivery and controlled release systems [].

- Liquid crystals: The rigid and non-polar nature of vinylcyclooctane can be beneficial for the development of liquid crystals. Studies have explored the synthesis of vinylcyclooctane derivatives with mesomorphic properties, indicating their potential use in display technologies [].

Supramolecular Chemistry:

Vinylcyclooctane's ability to self-assemble into well-defined structures makes it interesting for supramolecular chemistry research:

- Molecular self-assembly: Due to its specific interactions, vinylcyclooctane can self-assemble into various supramolecular structures, such as capsules and nanotubes. These structures have potential applications in drug delivery and molecular recognition [].

- Host-guest chemistry: The cavity formed by self-assembled vinylcyclooctane molecules can act as a host for guest molecules, enabling the study of molecular interactions and encapsulation phenomena [].

VCO's origin is likely limited to laboratory synthesis for research purposes. There is no current scientific literature suggesting a natural source for this compound []. Its significance in scientific research lies in its potential as a building block for more complex molecules and its role in studies related to organic chemistry and material science [].

Molecular Structure Analysis

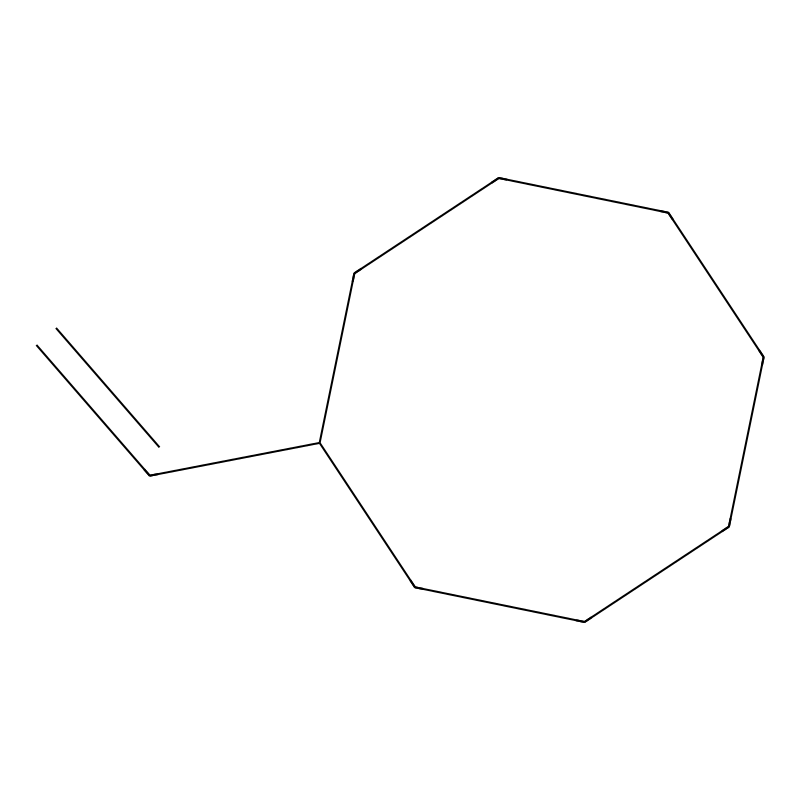

VCO's key feature is the eight-membered carbon ring (cyclooctane) with a vinyl group (C=CH₂) attached to one of the carbons. This structure creates a relatively large, non-polar molecule with interesting conformational flexibility due to the single bond connecting the vinyl group to the ring [, ].

Chemical Reactions Analysis

- Hydrosilylation: The vinyl group can react with silanes (Si-H) in the presence of a catalyst to form a silylated product [].

- Polymerization: Under specific conditions, VCO might undergo polymerization to form cyclic or linear polymers with interesting properties [].

Physical And Chemical Properties Analysis

Some physical and chemical properties of VCO are available:

Currently, there is no scientific research available on the specific mechanism of action of VCO in any biological system.

- VCO is likely flammable due to the presence of a hydrocarbon chain.

- As a non-polar organic compound, it may irritate skin and eyes upon contact.

- Standard laboratory safety protocols for handling organic solvents should be followed when working with VCO.

- Diels-Alder Reactions: This compound can participate in Diels-Alder cycloadditions, forming larger cyclic structures. The reactivity of the vinyl group allows it to act as a diene or dienophile in these reactions .

- Polymerization: Vinylcyclooctane can be polymerized to produce high molecular weight polymers. The polymerization process typically involves radical initiators and can lead to materials with unique properties .

- Hydrogenation: The unsaturation in the vinyl group makes vinylcyclooctane susceptible to hydrogenation, converting it into saturated derivatives which may have different physical and chemical properties .

Several methods exist for synthesizing vinylcyclooctane:

- Cyclization of Linear Precursors: Vinylcyclooctane can be synthesized through the cyclization of linear alkenes or alkynes under specific conditions, often involving heat or catalysts.

- Diels-Alder Reaction: The compound can be formed via Diels-Alder reactions using appropriate diene and dienophile partners, allowing for the construction of the cyclooctane framework while introducing the vinyl group .

- Radical Reactions: Free radical methods are also employed, where vinylcyclooctane is generated from suitable precursors through radical-mediated processes.

Vinylcyclooctane has several applications across various fields:

- Material Science: It serves as a monomer in the production of polymers with desirable mechanical properties.

- Organic Synthesis: Vinylcyclooctane is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Chemical Research: Its unique structure makes it a subject of interest in studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving vinylcyclooctane focus primarily on its reactivity with other compounds rather than direct biological interactions. These studies often involve:

- Reactivity Profiling: Investigating how vinylcyclooctane reacts with various electrophiles and nucleophiles to understand its potential as a building block in organic synthesis.

- Polymer Blending: Examining how vinylcyclooctane-based polymers interact with other polymer types, influencing material properties like elasticity and thermal stability .

Vinylcyclooctane shares structural similarities with several other cyclic compounds. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclohexene | Cyclic Alkene | More stable due to fewer ring strain effects |

| Vinylcyclobutane | Cyclic Alkene | Smaller ring size; higher reactivity due to strain |

| 1-Octene | Linear Alkene | Straight-chain structure; different reactivity profile |

| Cycloheptene | Cyclic Alkene | Seven-membered ring; less strain than cyclobutane |

Uniqueness of Vinylcyclooctane

Vinylcyclooctane stands out due to its combination of ring strain and unsaturation, which allows it to participate in a variety of reactions that are not possible for more stable cyclic alkenes like cyclohexene. Its ability to polymerize effectively while maintaining a flexible structure makes it particularly valuable in material science applications.

Molecular Structure and Formula

Vinylcyclooctane has the molecular formula $$ \text{C}{10}\text{H}{18} $$, with a cyclooctane backbone ($$ \text{C}8\text{H}{14} $$) and a vinyl group ($$ \text{C}2\text{H}4 $$) attached to one of the ring carbons. The IUPAC name ethenylcyclooctane reflects this substitution pattern, where the vinyl group is prioritized as the principal substituent.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Ethenylcyclooctane |

| Molecular Formula | $$ \text{C}{10}\text{H}{18} $$ |

| Average Mass | 138.25 g/mol |

| SMILES Notation | C=CC1CCCCCCC1 |

| CAS Registry Number | 61142-41-4 |

| EC Number | 262-623-6 |

The SMILES notation C=CC1CCCCCCC1 explicitly denotes the cyclooctane ring (eight carbons in a cyclic arrangement) and the vinyl group ($$ \text{CH}_2=\text{CH}- $$) attached to position 1.

Synonyms and Registry Identifiers

Common synonyms include vinyl-cyclooctane and cyclooctane, ethenyl-. Its CAS registry number (61142-41-4) and EC number (262-623-6) are critical for unambiguous identification in chemical databases.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard